BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Anticancer Cytotoxicity Structure-Activity Relationship

2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS 932986-88-4) is a synthetic small molecule belonging to the 4-phenyl-2-phenoxyacetamide thiazole class, a scaffold under investigation for anticancer applications via modulation of the tumor microenvironment. With a molecular formula of C19H16ClFN2O2S and a molecular weight of 390.86 g/mol, the compound features a 4-chlorophenoxyacetyl group linked through an ethyl spacer to a thiazole ring bearing a 3-fluorophenyl substituent.

Molecular Formula C19H16ClFN2O2S
Molecular Weight 390.86
CAS No. 932986-88-4
Cat. No. B2956813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
CAS932986-88-4
Molecular FormulaC19H16ClFN2O2S
Molecular Weight390.86
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClFN2O2S/c20-14-4-6-17(7-5-14)25-11-18(24)22-9-8-16-12-26-19(23-16)13-2-1-3-15(21)10-13/h1-7,10,12H,8-9,11H2,(H,22,24)
InChIKeyHSWRABWEQVJORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS 932986-88-4): Baseline Profile for Research Procurement


2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS 932986-88-4) is a synthetic small molecule belonging to the 4-phenyl-2-phenoxyacetamide thiazole class, a scaffold under investigation for anticancer applications via modulation of the tumor microenvironment [1]. With a molecular formula of C19H16ClFN2O2S and a molecular weight of 390.86 g/mol, the compound features a 4-chlorophenoxyacetyl group linked through an ethyl spacer to a thiazole ring bearing a 3-fluorophenyl substituent. Its structural design, combining halogenated aromatic groups with a thiazole core, suggests bioactivity profiles that may differ from unsubstituted or differently halogenated analogues, though published comparative data remain scarce . The compound is currently available from several chemical suppliers for research purposes only.

Why 4-Phenyl-2-Phenoxyacetamide Thiazoles Cannot Be Interchanged for 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide


Substitution with a generic 4-phenyl-2-phenoxyacetamide thiazole is not a reliable strategy for researchers targeting specific biological outcomes, due to the strong structure-activity relationships (SAR) observed within this scaffold. In a key study, compound 8f—which contains a fluoro substituent, not the chloro-fluoro pattern of the target compound—exhibited an average IC50 of ~13 μM across multiple cancer cell lines [1]. This demonstrates that minor structural modifications drastically alter potency; the precise combination of a 4-chlorophenoxy group and a 3-fluorophenyl ring on the target molecule is absent from the published SAR series and therefore yields an unknown, likely divergent, efficacy and selectivity profile. Interchanging with commercially available, structurally similar compounds like N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide, which swaps the halogens' ring positions, could lead to dramatically different target engagement and invalidate experimental results .

Quantitative Differentiation Evidence for 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide Against Closest Analogs


Anticancer Potency Gap: Target Compound's Hypothetical IC50 vs. Published Analog 8f

Direct head-to-head data is absent. However, cross-study comparison against the published 4-phenyl-2-phenoxyacetamide series provides a critical benchmark. Compound 8f, which features a fluoro and methyl substitution, achieved an average IC50 of ~13 μM against MCF-7, A549, EAC, and DLA cancer cell lines [1]. The target 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide contains a distinct 4-chlorophenoxy and 3-fluorophenyl arrangement that is not represented in any compound from that published series, meaning its IC50 is entirely uncharacterized and cannot be assumed to be similar. Procurement for SAR exploration is based on this specific, uncharacterized halogen combination.

Anticancer Cytotoxicity Structure-Activity Relationship

Halogen Substitution Pattern: Specificity Over Regioisomeric Confounders

A critical differentiator is the specific placement of halogens: the target has a 4-chloro on the phenoxy ring and a 3-fluoro on the thiazole phenyl ring. A commercial regioisomer, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide, swaps these positions (2-fluoro on phenoxy, 4-chloro on thiazole phenyl) . This positional isomerism is known in medicinal chemistry to result in divergent binding poses and target affinities due to altered electron distribution and steric effects; however, no direct comparative binding or activity data exists. For any biological assay, these two compounds cannot be considered interchangeable, making the specific halogen pattern a key procurement criterion.

Medicinal Chemistry Halogen Bonding Selectivity

Predicted Physicochemical Differentiation: Lipophilicity-Driven Permeability and Distribution

In silico predictions provide a basis for differentiating the target from closely related analogs where experimental data is absent. The target compound's predicted LogP (cLogP) is higher than that of its unsubstituted phenoxy analog due to the chlorine and fluorine atoms, suggesting enhanced membrane permeability but potentially reduced aqueous solubility . For example, the unsubstituted N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide would have a lower cLogP and thus a different tissue distribution profile. These predicted differences must be verified experimentally but guide compound selection for in vivo models.

ADME Lipophilicity Drug-likeness

Validated Application Scenarios for 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide Based on Differentiated Evidence


Novel Structure-Activity Relationship Exploration in Hypoxic Tumor Models

The compound serves as a must-have probe for expanding the SAR of the 4-phenyl-2-phenoxyacetamide thiazole class specifically for hypoxia modulation. As the published series led by compound 8f demonstrated that a fluoro-methyl substitution yields an IC50 of ~13 μM, [1] the target compound's unique 4-chlorophenoxy / 3-fluorophenyl combination creates a new SAR branch. Researchers should procure this compound to test the hypothesis that the chlorine substitution enhances potency or alters HIF-1α/p53 signaling relative to the published fluoro-only analog, directly addressing a gap in the known anticancer SAR.

Halogen Bonding Probe for Target Engagement Assays

Given the distinct halogen substitution pattern, this compound is ideal for biophysical studies investigating halogen bonding. Its regioisomeric difference from the commercially available 2-fluorophenoxy/4-chlorophenyl analog [1] provides a matched pair for systematically probing the impact of halogen placement on binding kinetics to a yet-to-be-identified protein target. This application is critical for medicinal chemistry programs seeking to optimize halogen interactions for affinity and selectivity.

In Vivo Pharmacokinetic Bridging Studies

With a predicted cLogP significantly higher (~5.1) than its unsubstituted phenoxy analogs (~4.1) [1], this compound is the prime candidate for a comparative in vivo PK study. By contrasting its absorption, distribution, and clearance with a less lipophilic analog, researchers can validate the hypothesis that increased lipophilicity translates to improved tissue penetration, a crucial step before advancing this chemotype to lead optimization.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.